molecular formula C14H28N2 B4982628 4-methyl-1'-propyl-1,4'-bipiperidine

4-methyl-1'-propyl-1,4'-bipiperidine

Cat. No.: B4982628
M. Wt: 224.39 g/mol
InChI Key: DHJOTZUNLLABEI-UHFFFAOYSA-N
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Description

4-Methyl-1'-propyl-1,4'-bipiperidine is a bipiperidine derivative characterized by a methyl group at the 4-position of the first piperidine ring and a propyl group at the 1'-position of the second piperidine ring. Its molecular formula is C₁₃H₂₄N₂, with a CAS registry number 883546-29-0 .

Properties

IUPAC Name

4-methyl-1-(1-propylpiperidin-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-8-15-9-6-14(7-10-15)16-11-4-13(2)5-12-16/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJOTZUNLLABEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities among bipiperidine derivatives:

Compound Substituents Key Functional Groups Therapeutic Use Reference
4-Methyl-1'-propyl-1,4'-bipiperidine 4-methyl (first piperidine), 1'-propyl (second piperidine) Bipiperidine backbone Not explicitly stated
Pipamperone 1'-(3-(4-fluorobenzoyl)propyl), 4'-carboxamide Fluorophenyl, carboxamide Antipsychotic
Carpipramine 1'-(3-(10,11-dihydrodibenzo[b,f]azepin-5-yl)propyl), 4'-carboxamide Dibenzazepine, carboxamide Antipsychotic/antidepressant
SCH 351125 (CCR5 antagonist) 4-bromophenyl, ethoxyimino, 2,4-dimethylnicotinamide N-oxide Bromophenyl, oxime, pyridine derivative Anti-HIV (CCR5 antagonist)
Irinotecan-related compounds 9-[(1,4'-bipiperidine)-1'-carbonyloxy], ethyl/hydroxy groups Camptothecin ester, bipiperidine Anticancer (topoisomerase I inhibitor)
Key Observations:
  • Substituent Impact : The methyl and propyl groups in this compound may enhance lipophilicity compared to carboxamide-containing analogs like pipamperone or carpipramine. This could influence membrane permeability and bioavailability .
  • Functional Group Relevance : Carboxamide groups (e.g., in pipamperone) are critical for receptor binding, while aromatic substituents (e.g., fluorophenyl in pipamperone, bromophenyl in SCH 351125) modulate target affinity .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics:
  • Pipamperone : Detectable in plasma at 2–400 ng/mL via HPLC, with a detection limit of 2 ng/mL .
  • SCH 351125 : Exhibits >90% oral bioavailability in primates and potent antiviral activity (IC₅₀ = 1–10 nM) against HIV-1 .
  • This compound: No direct data, but its propyl group may confer longer half-life compared to methyl-only analogs due to reduced metabolic clearance .
Target Interactions:
  • Pipamperone : Binds dopamine D₂ and serotonin 5-HT₂A receptors, typical of atypical antipsychotics .
  • CCR5 Antagonists (e.g., SCH 351125) : The oxime and pyridine groups are essential for blocking HIV entry via CCR5 receptor antagonism .
Antipsychotics (Pipamperone, Carpipramine):
  • Pipamperone’s 4-fluorobenzoylpropyl group is critical for dopamine receptor affinity .
  • Carpipramine’s dibenzazepine moiety enables dual antipsychotic and antidepressant effects .
Anticancer Agents (Irinotecan Derivatives):
Anti-HIV Agents (SCH 351125):
  • Substituents like 4-bromophenyl and ethoxyimino optimize CCR5 binding and metabolic stability .

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